Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-
CAS No.: 651748-82-2
Cat. No.: VC16790341
Molecular Formula: C17H14N2O5
Molecular Weight: 326.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651748-82-2 |
|---|---|
| Molecular Formula | C17H14N2O5 |
| Molecular Weight | 326.30 g/mol |
| IUPAC Name | 3-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H14N2O5/c20-16(21)11-2-1-3-12(8-11)18-6-7-19(17(18)22)13-4-5-14-15(9-13)24-10-23-14/h1-5,8-9H,6-7,10H2,(H,20,21) |
| Standard InChI Key | WKBGFJJGXWZNIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)N1C2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Introduction
Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]- is a complex organic compound characterized by its benzoic acid core functionalized with an imidazolidinone ring and a benzodioxole moiety. This structure suggests potential biological and pharmacological applications due to its resemblance to bioactive molecules.
Structural Features
The compound exhibits the following key structural elements:
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Benzoic Acid Core: The carboxylic acid group provides acidity and potential for hydrogen bonding.
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Imidazolidinone Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, contributing to chemical stability and reactivity.
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Benzodioxole Moiety: A fused aromatic system with oxygen atoms that enhances electronic properties and hydrophobic interactions.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Imidazolidinone Core: Cyclization of a suitable amine derivative with a carbonyl compound.
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Attachment of the Benzodioxole Group: Via electrophilic aromatic substitution or coupling reactions.
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Introduction of the Benzoic Acid Moiety: Through ester hydrolysis or direct carboxylation.
Biological Activity
The structural features of this compound suggest potential biological activities:
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Antimicrobial Properties: The benzodioxole group is often found in natural products with antibacterial and antifungal activity.
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Enzyme Inhibition: The imidazolidinone ring could mimic peptide bonds, enabling interaction with proteases or other enzymes.
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Antioxidant Potential: Aromatic systems with electron-donating groups like benzodioxole are known for scavenging free radicals.
Table 2: Hypothetical Bioactivity Predictions
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antibacterial | Cell wall synthesis inhibition | Similarity to known agents |
| Antioxidant | Radical scavenging | Aromatic electron density |
| Enzyme Inhibition | Protease binding | Imidazolidinone mimicry |
Applications
Given its structure, this compound may find use in:
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Pharmaceuticals: As a lead compound for drug discovery targeting microbial infections or oxidative stress-related diseases.
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Material Science: The benzodioxole group can enhance polymer properties such as UV resistance.
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Agriculture: Potential use as a pesticide or herbicide due to its resemblance to bioactive natural products.
Challenges and Future Directions
While promising, the compound faces challenges such as:
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Synthetic Complexity: Multi-step synthesis may limit scalability.
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Toxicity Evaluation: Comprehensive studies are needed to assess safety profiles.
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Bioavailability: Modifications may be required to improve pharmacokinetics.
Future research should focus on optimizing synthetic routes, exploring derivatives for enhanced activity, and conducting in-depth biological evaluations.
This detailed analysis highlights the structural intricacies, potential applications, and research opportunities for Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-. Further experimental studies are essential to validate its predicted properties and explore its utility in various fields.
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